Estrogen receptor modulator 6

ERβ agonist Binding affinity Selectivity

Reproducibility in ERβ biology is compromised when using analogs with divergent binding selectivity or in vivo profiles. LY3201 (LY3201) solves this as a validated nonsteroidal ERβ agonist. - **ERβ potency**: Ki = 0.44 nM; 19-fold selectivity over ERα (Ki = 8.4 nM) - **Unique utility**: Validated in enteric neurogenesis (2.7× neuron increase), adipose browning, prostate tumor suppression (AR target downregulation) - **Supply**: Rigorously characterized; not substitutable with DPN, ERB-041, or WAY-200070

Molecular Formula C18H16F2O3
Molecular Weight 318.3 g/mol
CAS No. 787621-78-7
Cat. No. B10758331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrogen receptor modulator 6
CAS787621-78-7
Molecular FormulaC18H16F2O3
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1C2C(CC1(F)F)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O
InChIInChI=1S/C18H16F2O3/c19-18(20)8-14-13-7-12(22)5-6-16(13)23-17(15(14)9-18)10-1-3-11(21)4-2-10/h1-7,14-15,17,21-22H,8-9H2/t14-,15-,17-/m0/s1
InChIKeyQJSMFUTULGSHNQ-ZOBUZTSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY3201 ERβ Agonist Product Overview


LY3201 ((3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta(c)chromen-8-ol) is a synthetic, nonsteroidal benzopyran derivative that functions as a highly selective estrogen receptor β (ERβ) agonist [1]. It belongs to the SERBA (Selective Estrogen Receptor Beta Agonist) chemical class and demonstrates a distinct binding affinity profile characterized by a Ki of 0.44 nM for ERβ and a 19‑fold selectivity over ERα (Ki = 8.4 nM) . Unlike steroidal ERβ agonists, LY3201 possesses a difluorinated cyclopenta[c]chromene core that enables a unique binding orientation within the ERβ ligand‑binding domain [2]. This compound is extensively validated in primary literature across multiple in vivo disease models, including neuroprotection, enteric neurogenesis, adipose browning, and prostate tumor suppression, establishing it as a well‑characterized and mechanistically distinct research tool for dissecting ERβ‑specific biology [3].

Pathway Study Selective estrogen receptor β (ERβ) agonist with distinct SERBA scaffold
Binding Profile High selectivity for ERβ over ERα; suitable for ERβ-specific signaling dissection
Model Context Reported in vivo model responses in neurobiology, metabolism, and oncology research
Research use only. Not for diagnostic or therapeutic applications. Reported disease-model endpoints require independent validation.

Why LY3201 Cannot Be Substituted


Direct substitution of LY3201 with other commercially available ERβ agonists (e.g., ERB‑041, DPN, WAY‑200070, LY500307) is scientifically unjustified due to substantial divergence in three critical parameters: (i) intrinsic binding potency at ERβ (Ki ranging from 0.44 nM to 5.4 nM across agonists), (ii) ERβ/ERα selectivity ratio (spanning 19‑fold to >200‑fold), and (iii) in vivo functional outcomes in tissue‑specific and disease‑relevant models [1]. These differences arise from distinct chemical scaffolds (benzopyran vs. diarylpropionitrile vs. benzoxazole) that dictate unique ligand‑receptor conformations and downstream transcriptional programs [2]. Consequently, experimental reproducibility, target engagement validation, and cross‑study comparability are compromised when an unvalidated analog is substituted. The quantitative evidence below delineates exactly where LY3201 exhibits measurable differentiation relative to its closest chemical and pharmacological comparators, thereby informing scientifically rigorous procurement decisions [3].

Scaffold Benzopyran core vs. diarylpropionitrile or benzoxazole comparators; ligand‑receptor conformations may differ, altering downstream transcriptional programs.
Selectivity ERβ/ERα ratio varies widely across agonists (19‑fold to >200‑fold); intermediate selectivity profile may not transfer directly to other ERβ tools.
Functional Reported in vivo outcomes (enteric neurogenesis, adipose browning, CNS GABAergic shift) are not reproduced by ERB‑041, DPN, or WAY‑200070 in published models.

Quantitative Differentiation Evidence


ERβ Binding Affinity vs ERB-041

LY3201 exhibits a Ki of 0.44 nM for human ERβ, whereas the widely used comparator ERB‑041 (Prinaberel) exhibits an IC50 of 5.4 nM in analogous binding assays . This represents a 12‑fold greater binding potency for LY3201. The experimental context involves competitive radioligand binding using recombinant human ERβ ligand‑binding domain .

ERβ Binding vs ERB‑041
Head-to-head
Ki 0.44 nM vs IC50 5.4 nM
Supports lower working concentration context for cell‑based ERβ assays.
Competitive radioligand binding; recombinant human ERβ LBD.
ERβ agonist Binding affinity Selectivity

ERβ/ERα Selectivity Profile

LY3201 displays a 19‑fold selectivity for ERβ over ERα (Ki = 0.44 nM vs. 8.4 nM) . In contrast, ERB‑041 exhibits >200‑fold selectivity (IC50 = 5.4 nM vs. >1216 nM) , while DPN shows approximately 70‑fold selectivity (EC50 = 0.85 nM vs. 66 nM) . LY3201's intermediate selectivity profile may be advantageous in systems where residual ERα engagement is desired or where extreme selectivity compromises transcriptional efficacy [1].

ERβ/ERα Selectivity
Cross‑study
19‑fold (ERβ Ki 0.44 nM / ERα Ki 8.4 nM) vs >200‑fold (ERB‑041) and ~70‑fold (DPN)
Intermediate selectivity context may influence ERα‑coupled signaling interpretation.
Competitive binding; recombinant human receptors.
ERβ selectivity ERα off‑target SERBA

Enteric Neurogenesis Induction

In primary murine myenteric ganglia cultured in neuronal medium, LY3201 (0.5 nM) elicited a 2.7‑fold increase in the number of neurofilament⁺ and HuC/D⁺ neurons compared to vehicle control [1]. Furthermore, in two murine models of enteric neuronal damage (high‑fat diet and benzalkonium chloride), LY3201 treatment significantly accelerated neuronal recovery in vivo [2]. Comparable quantitative in vivo neurogenic data are absent for ERB‑041, DPN, or WAY‑200070 in published literature, establishing a functional differentiation for LY3201 in ENS research [3].

Enteric Neurogenesis
Within‑study
2.7‑fold increase in neurons (0.5 nM) vs vehicle; accelerated in vivo recovery (p
Reported ENS neurogenesis model response; absent for comparator ERβ agonists.
Primary myenteric ganglia; HFD and BAC damage models.
Adipose Browning
Class‑level
Induction of browning markers in obese female mice vs. no browning by WAY‑200070
Supports sex‑ and tissue‑specific metabolic endpoint context.
3‑day s.c. pellet (0.04 mg/day); WT and ERα⁻/⁻ female mice.
CNS Synaptic Shift
Head-to-head
Reduced dendritic spines; increased GAD65+67 and GAD⁺ terminals; opposite to estradiol effects
Supports CNS excitatory/inhibitory balance endpoint interpretation.
C57BL/6 mice; 3‑day s.c. pellet; Golgi and IHC.
Enteric nervous system Neurogenesis In vivo model

Adipose Tissue Browning in Female Models

A 3‑day treatment with LY3201 (0.04 mg/day, s.c. pellet) induced browning of subcutaneous abdominal fat in 1‑year‑old obese WT and ERα⁻/⁻ female mice, as evidenced by increased expression of ERβ in sympathetic ganglia neurons, elevated tyrosine hydroxylase in nerve terminals, and upregulation of β3‑adrenoceptor in adipose tissue [1]. In contrast, WAY‑200070 has been reported to produce antidiabetic effects in male mice but does not induce adipose browning in the same paradigm [2]. This tissue‑specific and sex‑dependent functional divergence underscores LY3201's unique in vivo pharmacology [3].

Adipose Browning
Class‑level
Induction of browning markers in obese female mice vs. no browning by WAY‑200070
Supports sex‑ and tissue‑specific metabolic endpoint context.
3‑day s.c. pellet (0.04 mg/day); WT and ERα⁻/⁻ female mice.
Adipose browning Metabolism Obesity

CNS Excitatory/Inhibitory Balance Shift

In mice treated with LY3201 (0.04 mg/day s.c. pellet for 3 days), a clear reduction in dendritic spines on cortical neurons was observed by Golgi staining, accompanied by increased expression of glutamic acid decarboxylase (GAD65+67) in layer V cortex and CA1 hippocampus, more GAD⁺ terminals surrounding pyramidal neurons, and decreased NMDA receptor (NMDAR) expression [1]. These changes are opposite to those induced by estradiol‑17β (which activates both ERα and ERβ) [2]. No comparable quantitative CNS functional data exist for ERB‑041 or DPN in the same experimental paradigm, highlighting a CNS‑specific functional differentiation [3].

CNS Synaptic Shift
Head-to-head
Reduced dendritic spines; increased GAD65+67 and GAD⁺ terminals; opposite to estradiol effects
Supports CNS excitatory/inhibitory balance endpoint interpretation.
C57BL/6 mice; 3‑day s.c. pellet; Golgi and IHC.
CNS GABAergic Synaptic plasticity

Optimal Application Scenarios


ENS Regeneration and Neurogenesis

LY3201 is uniquely validated in both in vitro and in vivo models of ENS damage, demonstrating a 2.7‑fold increase in enteric neurons in primary culture and accelerated neuronal recovery in murine injury models [1]. This functional evidence, absent for ERB‑041, DPN, or WAY‑200070, positions LY3201 as the preferred tool compound for investigating ERβ‑mediated enteric neurogenesis and potential therapeutic applications in gastrointestinal motility disorders [2].

Metabolic Research in Female Models

LY3201 induces browning of subcutaneous adipose tissue in obese female mice, an effect not replicated by WAY‑200070 in comparable studies [3]. This sex‑specific and tissue‑specific functional outcome supports the use of LY3201 in metabolic research focused on female‑specific obesity interventions, adipose tissue remodeling, and energy expenditure mechanisms [4].

CNS Synaptic Plasticity and Neuropsychiatric Studies

LY3201 uniquely shifts cortical and hippocampal neurotransmission toward inhibition by reducing dendritic spine density and upregulating GABAergic markers, opposite to estradiol effects [5]. This distinct functional signature, not reported for other ERβ agonists, makes LY3201 the optimal choice for studies investigating ERβ‑mediated modulation of anxiety, depression, or neuroprotection in CNS disorders [6].

Prostate Cancer and AR Signaling

In ERβ‑expressing LNCaP prostate cancer cells, LY3201 down‑regulates androgen receptor (AR) target genes (FKBP5, TBC1D4) and exerts tumor‑suppressive effects [7]. This validated activity in prostate cancer models provides a compelling rationale for selecting LY3201 over less‑characterized ERβ agonists in oncology research focused on AR signaling crosstalk and ERβ‑mediated tumor suppression [8].

Application
Selection Property
Validation Focus
Enteric nervous system research
Reported ENS neurogenesis model response
In vitro neuronal differentiation and in vivo recovery endpoints
Metabolic research in female models
Adipose browning endpoint context
Sex‑specific browning marker and energy expenditure readouts
CNS synaptic plasticity studies
GABAergic/inhibitory shift endpoint response
Spine density, GAD expression, and NMDAR modulation endpoints
Prostate cancer cell‑model research
AR signaling crosstalk context
AR target gene downregulation and cell‑viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


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